REACTION_CXSMILES
|
[CH3:1][C:2]1[N:6]([CH2:7][CH2:8][CH2:9][N:10]2C(=O)C3C(=CC=CC=3)C2=O)[CH:5]=[N:4][CH:3]=1>CCO>[CH3:1][C:2]1[N:6]([CH2:7][CH2:8][CH2:9][NH2:10])[CH:5]=[N:4][CH:3]=1
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Name
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2-(3-(5-methyl-1H-imidazol-1-yl)propyl)isoindoline-1,3-dione
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Quantity
|
8.92 mmol
|
Type
|
reactant
|
Smiles
|
CC1=CN=CN1CCCN1C(C2=CC=CC=C2C1=O)=O
|
Name
|
monohydrate
|
Quantity
|
17.84 mmol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
50 mL
|
Type
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solvent
|
Smiles
|
CCO
|
Control Type
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UNSPECIFIED
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Setpoint
|
50 °C
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
under reflux over night
|
Type
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CONCENTRATION
|
Details
|
mixture was concentrated down to a volume of 25 mL
|
Type
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ADDITION
|
Details
|
After that hydrochloric acid (conc., 55 mL) was added
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Type
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FILTRATION
|
Details
|
The formed precipitate was filtered off
|
Type
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TEMPERATURE
|
Details
|
The filtrate was cooled down to 0° C.
|
Type
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ADDITION
|
Details
|
solid NaOH was added until a final pH-value of 10-12
|
Type
|
EXTRACTION
|
Details
|
The aqueous solution was extracted by means of CHCl3 (3×50 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic layers were dried over Na2SO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
the solvent was removed
|
Type
|
CUSTOM
|
Details
|
The product was purified by means of flash-chromatography
|
Reaction Time |
30 min |
Name
|
|
Type
|
|
Smiles
|
CC1=CN=CN1CCCN
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |